3-Amino-2,6-dibromoisonicotinic acid
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Overview
Description
3-Amino-2,6-dibromoisonicotinic acid is a brominated derivative of isonicotinic acid This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions and an amino group at the 3 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2,6-dibromoisonicotinic acid typically involves the bromination of isonicotinic acid followed by the introduction of the amino group. One common method includes the use of bromine in acetic acid to achieve bromination, followed by amination using ammonia or an amine source under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the bromination and amination steps to ensure high yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,6-dibromoisonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
3-Amino-2,6-dibromoisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials with specific properties, such as flame retardants or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-amino-2,6-dibromoisonicotinic acid and its derivatives involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial metabolic pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
3-Aminoisonicotinic Acid: Lacks the bromine atoms, which may result in different reactivity and biological activity.
2,6-Dibromoisonicotinic Acid:
3-Bromoisonicotinic Acid: Contains only one bromine atom, leading to different substitution patterns and reactivity.
Uniqueness: 3-Amino-2,6-dibromoisonicotinic acid is unique due to the presence of both bromine atoms and the amino group, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for targeted modifications, making it a versatile compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
3-amino-2,6-dibromopyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,9H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMKIUXCDAUFPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Br)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615663 |
Source
|
Record name | 3-Amino-2,6-dibromopyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50615663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52834-10-3 |
Source
|
Record name | 3-Amino-2,6-dibromo-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52834-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2,6-dibromopyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50615663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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